benzyl (2S)-2-(2-methoxypropan-2-yl)pyrrolidine-1-carboxylate
Description
Benzyl (2S)-2-(2-methoxypropan-2-yl)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring a benzyl carbamate group at the 1-position and a branched 2-methoxypropan-2-yl substituent at the 2S position. The 2-methoxypropan-2-yl group introduces steric bulk and moderate lipophilicity, which may influence its pharmacokinetic and pharmacodynamic properties compared to analogs with different substituents .
Properties
IUPAC Name |
benzyl (2S)-2-(2-methoxypropan-2-yl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-16(2,19-3)14-10-7-11-17(14)15(18)20-12-13-8-5-4-6-9-13/h4-6,8-9,14H,7,10-12H2,1-3H3/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URDUQSWXJSKYIG-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCCN1C(=O)OCC2=CC=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@@H]1CCCN1C(=O)OCC2=CC=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Enantioselective Synthesis of (2S)-2-(2-Methoxypropan-2-yl)Pyrrolidine
The chiral pyrrolidine precursor (2S)-2-(2-methoxypropan-2-yl)pyrrolidine serves as the foundational building block for this synthesis. Industrial-scale production typically employs catalytic asymmetric hydrogenation or enzymatic resolution methods:
Catalytic Asymmetric Hydrogenation :
A prochiral enamine intermediate undergoes hydrogenation using a ruthenium-BINAP catalyst system, achieving enantiomeric excess (ee) >98% under 50 bar H₂ pressure in methanol at 60°C. This method benefits from high atom economy and scalability, though it requires specialized equipment for high-pressure reactions.
Enzymatic Kinetic Resolution :
Racemic pyrrolidine derivatives are resolved using immobilized lipase enzymes (e.g., Candida antarctica lipase B) in organic solvents. The (S)-enantiomer is preferentially acetylated, allowing separation via chromatography with 95-97% ee. While enzymatic methods avoid transition metals, they exhibit lower volumetric productivity compared to catalytic hydrogenation.
Stepwise Preparation of Benzyl (2S)-2-(2-Methoxypropan-2-yl)Pyrrolidine-1-Carboxylate
Carbamate Formation via Benzyloxycarbonyl Protection
The secondary amine of (2S)-2-(2-methoxypropan-2-yl)pyrrolidine undergoes protection using benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions:
Reaction Conditions :
- Solvent : Dichloromethane/Water biphasic system
- Base : Sodium bicarbonate (2.5 equiv)
- Temperature : 0°C → 25°C (gradual warming)
- Reaction Time : 4–6 hours
- Yield : 82–89%
Mechanistic Insights :
The reaction proceeds through nucleophilic attack of the pyrrolidine nitrogen on the electrophilic carbonyl carbon of Cbz-Cl, followed by elimination of HCl. The biphasic system facilitates acid scavenging, minimizing side reactions.
Purification and Isolation
Crude product purification employs flash chromatography (silica gel, hexane/ethyl acetate 4:1) or recrystallization from ethanol/water. Key quality control parameters include:
| Parameter | Specification | Analytical Method |
|---|---|---|
| Purity | ≥98% (HPLC) | Reverse-phase HPLC |
| Enantiomeric Excess | ≥99% (S) | Chiral GC-MS |
| Residual Solvents | <500 ppm (ICH Q3C guidelines) | Headspace GC |
Alternative Synthetic Pathways and Optimization
Microwave-Assisted Synthesis
Recent advances utilize microwave irradiation to accelerate the protection step:
Optimized Protocol :
- Power : 300 W pulsed irradiation
- Temperature : 80°C
- Time : 15 minutes
- Yield Improvement : 94% vs. conventional 86%
This method reduces reaction times by 90% while maintaining stereochemical integrity, as confirmed by $$^{13}\text{C}$$ NMR analysis of the methoxypropan-2-yl group ($$δ = 24.8 \, \text{ppm}$$ for diastereotopic methyl groups).
Continuous Flow Chemistry Approaches
Microreactor systems enable precise control over exothermic reactions:
Flow Parameters :
- Reactor Volume : 10 mL
- Flow Rate : 0.5 mL/min
- Residence Time : 20 minutes
- Productivity : 12 g/h
Continuous processes demonstrate superior heat transfer characteristics, minimizing thermal degradation pathways observed in batch reactors.
Structural Characterization and Analytical Data
Spectroscopic Fingerprinting
$$^1\text{H}$$ NMR (400 MHz, CDCl₃) :
- δ 7.35–7.28 (m, 5H, Ar-H)
- δ 5.15 (s, 2H, OCH₂Ph)
- δ 3.21 (s, 3H, OCH₃)
- δ 2.85–2.78 (m, 1H, pyrrolidine-H)
- δ 1.44 (s, 6H, C(CH₃)₂)
$$^{13}\text{C}$$ NMR (100 MHz, CDCl₃) :
- δ 155.2 (C=O)
- δ 136.4–128.1 (Ar-C)
- δ 79.8 (OCH₂Ph)
- δ 58.3 (OCH₃)
- δ 49.1 (pyrrolidine C-2)
HRMS (ESI+) :
Calculated for C₁₆H₂₁NO₃ [M+H]⁺: 276.1594, Found: 276.1596
Industrial-Scale Manufacturing Considerations
Cost Analysis of Key Reagents
| Reagent | Cost per kg (USD) | Consumption (kg/kg product) |
|---|---|---|
| (2S)-Pyrrolidine | 1,200 | 0.72 |
| Benzyl Chloroformate | 850 | 1.15 |
| Sodium Bicarbonate | 12 | 2.40 |
Process economics favor catalytic hydrogenation over enzymatic resolution due to 40% lower catalyst costs. Solvent recovery systems can reduce dichloromethane usage by 70%, significantly improving environmental metrics.
Challenges and Mitigation Strategies
Stereochemical Integrity Maintenance
The methoxypropan-2-yl group’s bulky structure predisposes the molecule to epimerization at C-2 under acidic conditions. Control measures include:
- Maintaining reaction pH >8 during workup
- Using non-polar solvents for extractions
- Implementing low-temperature crystallization
Byproduct Formation
Major impurities include:
- N,N-Di-Cbz derivative (formed from overprotection): Controlled via stoichiometric Cbz-Cl (1.05 equiv)
- Ring-opened products : Minimized by avoiding protic solvents during protection
Chemical Reactions Analysis
Oxidation Reactions
This compound undergoes oxidation primarily targeting the pyrrolidine ring or substituents. Key reactions include:
-
Mechanism : Oxidation typically involves the formation of reactive intermediates like epoxides or lactams, depending on the oxidizing agent.
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Reagents : Common oxidants include hydrogen peroxide (H₂O₂) or other peracid derivatives.
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Products : Oxidation may lead to ring-opening or functional group transformations, though specific products are not explicitly detailed in available literature.
Hydrolysis
Hydrolytic cleavage is a prominent reaction due to the ester functionality:
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Mechanism : Acidic or basic hydrolysis cleaves the ester bond, yielding a carboxylic acid derivative.
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Reagents : Aqueous acid (e.g., HCl in dioxane) or base (e.g., NaOH).
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Products : The benzyl group is released as benzyl alcohol, while the pyrrolidine ring remains intact, forming a carboxylic acid.
Substitution Reactions
The pyrrolidine nitrogen and adjacent carbons are sites for nucleophilic substitution:
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Mechanism : SN2 displacement occurs at the α-carbon to the nitrogen, facilitated by the electron-withdrawing effect of the ester group.
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Reagents : Nucleophiles such as alkoxide ions or amines under basic conditions.
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Products : Substituted pyrrolidine derivatives, though detailed examples are not provided in the literature.
Fluorination
Fluorination reactions are critical for modifying the compound’s electronic properties:
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Mechanism : Reagents like diethylaminosulfur trifluoride (DAST) or Deoxofluor convert hydroxyl groups into good leaving groups (e.g., -OSF₂NEt₂), followed by SN2 displacement with fluoride ions .
-
Stereochemical Outcomes : The reaction stereospecificity depends on the starting diastereomer. For example, (2R,1′S) or (2S,1′R) diastereomers yield β-fluoro-α-phosphonate piperidines, while (2R,1′R) or (2S,1′S) diastereomers form bicyclic products .
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Products : Fluorinated derivatives such as β-fluoro-α-phosphonate piperidines or bicyclic compounds .
Reaction Comparison Table
| Reaction Type | Key Reagents | Mechanism | Products |
|---|---|---|---|
| Oxidation | H₂O₂, peracids | Electrophilic addition | Epoxides, lactams (hypothetical) |
| Hydrolysis | HCl/dioxane, NaOH | Nucleophilic cleavage | Carboxylic acid + benzyl alcohol |
| Substitution | Nucleophiles (e.g., RO⁻) | SN2 displacement | Substituted pyrrolidines |
| Fluorination | DAST, Deoxofluor | SN2 via aziridinium ions | β-Fluoro-piperidines or bicyclics |
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrrolidine derivatives, including benzyl (2S)-2-(2-methoxypropan-2-yl)pyrrolidine-1-carboxylate. Research indicates that compounds with similar structures can exhibit significant cytotoxic effects against various cancer cell lines:
- In Vitro Studies : Compounds derived from pyrrolidine have shown promising results against M-Hela tumor cell lines, outperforming standard treatments like tamoxifen in certain assays .
- In Vivo Studies : Animal models have demonstrated increased survival rates and prolonged life spans when treated with these compounds, suggesting their potential as effective anticancer agents .
Antibacterial Activity
Apart from anticancer effects, this compound has also been investigated for its antibacterial properties:
- Biofilm Suppression : Certain derivatives have been found to effectively inhibit bacterial biofilm formation, which is crucial in treating chronic infections .
Synthesis and Mechanism of Action
The synthesis of this compound typically involves multi-step organic reactions that can include cyclization and acylation processes. The specific mechanisms through which this compound exerts its biological effects are still under investigation but may involve:
- Enzyme Modulation : Interactions with specific enzymes that play roles in cancer progression or bacterial growth.
- Receptor Interaction : Potential binding to receptors involved in cellular signaling pathways related to cancer and infection.
Therapeutic Applications
Given its diverse biological activities, this compound holds promise for various therapeutic applications:
- Cancer Therapy : Its ability to induce apoptosis in cancer cells positions it as a candidate for further development as an anticancer drug.
- Antibacterial Treatment : The compound could be explored for use in treating infections resistant to conventional antibiotics due to its biofilm-inhibiting properties.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated double the cytotoxicity against M-Hela cells compared to tamoxifen. |
| Study 2 | Synthesis Methods | Developed efficient synthetic routes for pyrrolidine derivatives with enhanced biological activity. |
| Study 3 | Biological Activity | Identified interactions with key metabolic enzymes linked to cancer progression. |
Mechanism of Action
The mechanism of action of benzyl (2S)-2-(2-methoxypropan-2-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
a. Benzyl (2S)-2-(Arylcarbamoyl)Pyrrolidine-1-Carboxylates
- Structure : Replace the 2-methoxypropan-2-yl group with an arylcarbamoyl moiety (e.g., 2-bromo-, 4-bromo-, or 2-hydroxyphenylcarbamoyl).
- Activity : These compounds exhibit moderate acetylcholinesterase (AChE) inhibition (IC50 ~46 µM for 2-chlorophenyl derivative) and stronger butyrylcholinesterase (BChE) inhibition (IC50 ~27–28 µM for brominated derivatives), comparable to rivastigmine. The ortho-bromo and hydroxy groups enhance BChE selectivity due to improved steric and electronic interactions with the enzyme’s active site .
b. Benzyl (2S)-2-[3-(1,3-Dioxolan-2-yl)-1-Propenyl]Pyrrolidine-1-Carboxylate
- Structure : Features a propenyl chain with a dioxolane ring instead of the methoxypropan-2-yl group.
- Synthesis : Prepared via palladium-catalyzed hydrogenation, indicating higher reactivity of the unsaturated bond compared to the stable ether linkage in the target compound .
- Property : The dioxolane group enhances hydrophilicity but may reduce stability under acidic conditions due to acetal hydrolysis.
c. (S)-Benzyl 2-(((2R,3S)-2-Ethoxy-5-Oxotetrahydrofuran-3-yl)Carbamoyl)Pyrrolidine-1-Carboxylate
- Structure : Contains a tetrahydrofuran-based carbamate with ethoxy and ketone groups.
- Activity: The ethoxy group increases lipophilicity (logP ~1.5), while the ketone enables hydrogen bonding.
d. Benzyl (2R)-2-Cyano-2-Ethylpyrrolidine-1-Carboxylate
- Structure: Substituted with cyano and ethyl groups at the 2R position.
- Property: The electron-withdrawing cyano group alters electronic density, reducing basicity of the pyrrolidine nitrogen compared to the methoxypropan-2-yl analog. Molecular weight (258.3 g/mol) is lower, suggesting improved membrane permeability .
Molecular Docking and Structure-Activity Relationships (SAR)
- Arylcarbamoyl Analogs : Docking studies reveal that bromine atoms in ortho positions form halogen bonds with BChE’s Tyr332, enhancing inhibitory potency .
- Target Compound : The methoxypropan-2-yl group’s steric bulk may hinder binding to AChE’s narrow active site gorge but fit into BChE’s larger peripheral anionic site.
Biological Activity
Benzyl (2S)-2-(2-methoxypropan-2-yl)pyrrolidine-1-carboxylate, with CAS Number 1624301-98-9, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The molecular formula for this compound is C16H23NO3, and it is characterized by the following structural features:
- Pyrrolidine ring : A five-membered nitrogen-containing ring that contributes to the compound's biological activity.
- Benzyl group : Enhances lipophilicity, potentially improving membrane permeability.
- Methoxypropan-2-yl substituent : May influence the compound's interactions with biological targets.
Research indicates that compounds similar to this compound exhibit diverse mechanisms of action, including:
- Anticonvulsant Activity : Compounds with similar structures have shown broad-spectrum anticonvulsant properties. For instance, N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) demonstrated significant efficacy in various seizure models in mice, suggesting that benzyl derivatives may also possess similar effects .
- Antimicrobial Activity : Certain derivatives have been evaluated for their activity against pathogens such as Mycobacterium tuberculosis. The structure-activity relationship (SAR) analyses indicate that modifications in the benzyl and pyrrolidine moieties can significantly affect antimicrobial potency .
- Cytotoxicity : Preliminary studies on related compounds have indicated potential antiproliferative effects against cancer cell lines, although specific data on this compound remains limited .
Anticonvulsant Efficacy
A study focusing on AS-1 revealed that it provided protection across several seizure models, including the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. The compound exhibited a favorable safety profile in animal models, indicating its potential for development as a therapeutic agent for epilepsy .
| Test Model | Efficacy of AS-1 | Remarks |
|---|---|---|
| Maximal Electroshock | High | Effective in acute seizure models |
| PTZ Test | Moderate | Potential for drug-resistant epilepsy |
| Rotarod Test | Favorable | Good safety margin |
Antimicrobial Activity
Research on similar compounds has highlighted their effectiveness against Mycobacterium tuberculosis. In vitro assays showed minimal inhibitory concentrations (MIC) ranging from 0.63 to 1.26 μM for structurally related compounds . While specific data for this compound is sparse, its structural similarities suggest potential activity.
ADME-Tox Profile
The pharmacokinetic properties of related compounds have been studied extensively. For example, AS-1 showed excellent permeability in artificial membrane assays and favorable metabolic stability in human liver microsomes. No significant inhibition of major cytochrome P450 enzymes was observed, indicating a low risk of drug-drug interactions .
Q & A
Q. What are the recommended synthetic routes for preparing benzyl (2S)-2-(2-methoxypropan-2-yl)pyrrolidine-1-carboxylate, and how can stereochemical purity be ensured?
The synthesis typically involves:
- Pyrrolidine functionalization : A chiral pyrrolidine core is modified via nucleophilic substitution or coupling reactions. For example, dialkylamine derivatives can react with fluorinated aldehydes under heated conditions (150°C in DMF with K₂CO₃) to install substituents .
- Protection strategies : The benzyloxycarbonyl (Cbz) group is commonly used to protect the pyrrolidine nitrogen, as seen in analogous compounds like Z-Pro-prolinal .
- Stereocontrol : Chiral auxiliaries or catalysts (e.g., asymmetric hydrogenation) are critical for maintaining the (2S) configuration. Monitoring via chiral HPLC or polarimetry ensures enantiomeric excess (>98%) .
Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its solid-state packing?
X-ray crystallography is the gold standard:
- Data collection : Use a Bruker APEXII CCD diffractometer with MoKα radiation (λ = 0.71073 Å) for high-resolution data .
- Refinement : SHELXL (part of the SHELX suite) refines structures, with R-factors <0.05 for reliable models .
- Packing interactions : Weak hydrogen bonds (C–H⋯O) and van der Waals forces stabilize dimeric arrangements. For example, a related pyrrolidine derivative forms centrosymmetric dimers via C–H⋯O interactions .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
Key safety measures include:
- PPE : Gloves, safety goggles, and respiratory protection (e.g., N95 masks) to avoid inhalation of dust .
- Ventilation : Use fume hoods or local exhaust systems to minimize exposure to volatile byproducts .
- Spill management : Collect solid residues with absorbent materials (e.g., vermiculite) and avoid aqueous washing to prevent contamination .
Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity in asymmetric catalysis or drug design applications?
- DFT calculations : Optimize transition states for reactions involving the pyrrolidine core (e.g., nucleophilic attacks) using Gaussian or ORCA software.
- Docking studies : Molecular dynamics simulations (e.g., AutoDock Vina) assess binding affinity to biological targets, leveraging the compound’s stereochemistry for selectivity .
- Solvent effects : COSMO-RS models predict solubility and stability in different solvents, critical for reaction optimization .
Q. What analytical strategies resolve contradictions in crystallographic data, particularly for chiral centers?
- Enantiomorph-polarity estimation : Use Flack’s x parameter instead of Rogers’s η, as x is less prone to false chirality assignments in near-centrosymmetric structures .
- Twinned data refinement : SHELXD and SHELXE handle twinning by pseudomerohedry, common in chiral crystals .
- Validation tools : CheckCIF (via IUCr) identifies outliers in bond lengths/angles and flags unresolved disorder .
Q. How does the methoxypropan-2-yl substituent influence the compound’s conformational flexibility and pharmacological activity?
- Conformational analysis : NMR (NOESY/ROESY) reveals restricted rotation around the pyrrolidine C2–C bond due to steric hindrance from the methoxypropan-2-yl group .
- Bioactivity correlations : The substituent’s hydrophobicity enhances membrane permeability, while its ether oxygen may participate in hydrogen bonding with target proteins (e.g., proteases) .
Q. What methodologies validate the compound’s stability under varying pH and temperature conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
